Dihexyverine hydrochloride
Overview
Description
Dihexyverine Hydrochloride is a pharmaceutical compound primarily recognized for its antispasmodic properties. It is used to alleviate discomfort associated with gastrointestinal and genitourinary tract disorders by targeting smooth muscle spasms . This compound is categorized as a smooth muscle relaxant and antispasmodic agent, making it effective in treating conditions like irritable bowel syndrome and spastic colon .
Mechanism of Action
Target of Action
Dihexyverine hydrochloride, also known as Diverine, primarily targets the muscarinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
This inhibition can lead to a decrease in the activity of the parasympathetic nervous system, resulting in effects such as relaxation of smooth muscle .
Biochemical Pathways
Given its target, it is likely involved in thecholinergic synapse pathway . By inhibiting muscarinic acetylcholine receptors, this compound could potentially disrupt the normal functioning of this pathway, leading to downstream effects such as altered heart rate, smooth muscle relaxation, and changes in glandular secretion .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of muscarinic acetylcholine receptors. This inhibition can lead to a decrease in parasympathetic nervous system activity, resulting in physiological effects such as relaxation of smooth muscle .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a drug. Factors such as diet, lifestyle, exposure to environmental pollutants, and the individual’s microbiome can all potentially interact with a drug and influence its effectiveness . .
Biochemical Analysis
Biochemical Properties
Dihexyverine hydrochloride is designed to target smooth muscle spasms, which are involuntary muscle contractions that can cause significant pain and discomfort . The drug works by interfering with the calcium channels in smooth muscle cells . Calcium ions play a key role in muscle contraction, and by inhibiting their action, this compound helps reduce the intensity and frequency of muscle spasms . Moreover, this compound exhibits anticholinergic properties. It inhibits the action of the neurotransmitter acetylcholine, which is responsible for transmitting signals that lead to muscle contraction .
Cellular Effects
This compound influences cell function by reducing the intensity and frequency of muscle spasms . This mechanism makes it particularly effective in treating disorders where smooth muscle contraction is a primary symptom . By blocking acetylcholine receptors, the drug further helps in relaxing the smooth muscles, thereby providing relief from spasms and associated pain .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of calcium channels in smooth muscle cells and the blocking of acetylcholine receptors . These actions result in the relaxation of smooth muscles and a reduction in the intensity and frequency of muscle spasms .
Temporal Effects in Laboratory Settings
It is known that the clinical effect of this compound begins 10-30 minutes after administration .
Preparation Methods
The preparation of Dihexyverine Hydrochloride involves synthetic routes that typically include the reaction of piperidine derivatives with appropriate reagents. The specific synthetic routes and reaction conditions are not widely documented in public literature. industrial production methods often involve standard organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
Dihexyverine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dihexyverine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving antispasmodic agents and their interactions with various receptors.
Biology: Research focuses on its effects on smooth muscle cells and its potential use in treating muscle-related disorders.
Comparison with Similar Compounds
Dihexyverine Hydrochloride is similar to other antispasmodic compounds such as:
Atropine: Both compounds exhibit antimuscarinic properties, but this compound is often preferred for its specific targeting of smooth muscle spasms.
Dicyclomine: Both are used to treat gastrointestinal disorders, but this compound has a broader range of applications in genitourinary tract disorders.
Papaverine: Both compounds relax smooth muscles, but Papaverine’s mechanism involves the inhibition of phosphodiesterase, whereas this compound interferes with calcium channels and acetylcholine receptors.
This compound’s uniqueness lies in its dual mechanism of action and its specific targeting of smooth muscle spasms, making it a versatile and effective treatment option .
Properties
IUPAC Name |
2-piperidin-1-ylethyl 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2.ClH/c22-19(23-17-16-21-14-8-3-9-15-21)20(12-6-2-7-13-20)18-10-4-1-5-11-18;/h18H,1-17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFATCCHOXBYNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCCCC2)C(=O)OCCN3CCCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971286 | |
Record name | 2-(Piperidin-1-yl)ethyl [1,1'-bi(cyclohexane)]-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5588-25-0 | |
Record name | Dihexyverine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5588-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Piperidin-1-yl)ethyl [1,1'-bi(cyclohexane)]-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-piperidinoethyl [1,1'-bicyclohexyl]-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHEXYVERINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336704VYVB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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